molecular formula C8H6INO5 B6220397 4-iodo-3-methoxy-5-nitrobenzoic acid CAS No. 2386444-44-4

4-iodo-3-methoxy-5-nitrobenzoic acid

Cat. No.: B6220397
CAS No.: 2386444-44-4
M. Wt: 323
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Description

4-iodo-3-methoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method includes the nitration of a methoxybenzoic acid to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. The methoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-3-methoxybenzoic acid
  • 4-iodo-5-nitrobenzoic acid
  • 3-methoxy-5-nitrobenzoic acid

Uniqueness

4-iodo-3-methoxy-5-nitrobenzoic acid is unique due to the combination of its substituents. The presence of both an electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring creates a unique electronic environment. This makes the compound particularly useful in studies involving electronic effects on chemical reactivity and interactions .

Properties

CAS No.

2386444-44-4

Molecular Formula

C8H6INO5

Molecular Weight

323

Purity

95

Origin of Product

United States

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